Product packaging for Isobutyl dihydrogen phosphate(Cat. No.:CAS No. 84593-27-1)

Isobutyl dihydrogen phosphate

Cat. No.: B13693441
CAS No.: 84593-27-1
M. Wt: 154.10 g/mol
InChI Key: SVBLDLLXNRGMBG-UHFFFAOYSA-N
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Description

Isobutyl dihydrogen phosphate, also known as 2-methylpropyl dihydrogen phosphate, is an organophosphate compound with the molecular formula C4H11O4P . It serves as a valuable reagent and synthetic intermediate in various research applications, particularly in organic synthesis and the study of organophosphorus chemistry. The compound is characterized by its specific structural identifiers, including the SMILES string CC(C)COP(=O)(O)O and the InChIKey SVBLDLLXNRGMBG-UHFFFAOYSA-N . As a dialkyl phosphate ester, it contains both a hydrophobic isobutyl group and a hydrophilic dihydrogen phosphate moiety, making it a molecule of interest for investigating physicochemical properties and reaction mechanisms. Researchers utilize this compound in the development of new chemical entities and as a standard in analytical chemistry. This product is intended for research and development purposes only and is not classified as a drug. It is strictly for laboratory use by qualified professionals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H11O4P B13693441 Isobutyl dihydrogen phosphate CAS No. 84593-27-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

84593-27-1

Molecular Formula

C4H11O4P

Molecular Weight

154.10 g/mol

IUPAC Name

2-methylpropyl dihydrogen phosphate

InChI

InChI=1S/C4H11O4P/c1-4(2)3-8-9(5,6)7/h4H,3H2,1-2H3,(H2,5,6,7)

InChI Key

SVBLDLLXNRGMBG-UHFFFAOYSA-N

Canonical SMILES

CC(C)COP(=O)(O)O

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Isobutyl Dihydrogen Phosphate

Direct Synthesis Approaches for Isobutyl Dihydrogen Phosphate (B84403)

The formation of isobutyl dihydrogen phosphate primarily involves the creation of an ester bond between isobutanol and a phosphorus-containing precursor.

The direct esterification of phosphoric acid with isobutanol represents a fundamental approach to synthesizing this compound. ontosight.ai This reaction typically involves heating the two reactants, often with azeotropic removal of water to drive the equilibrium towards the product. However, this method can be plagued by the competitive formation of di- and tri-substituted phosphates, as well as pyrophosphates, necessitating careful control of reaction conditions. thieme-connect.de

Alternative phosphorylating agents are commonly used to achieve higher selectivity for the monoalkyl phosphate. These include:

Phosphorus Pentoxide (P₂O₅): The reaction of an alcohol with P₂O₅ is a vigorous method that typically yields a mixture of mono- and dialkyl phosphates. researchgate.netgoogle.com

Polyphosphoric Acid (PPA): PPA can react with alcohols to form monoalkyl phosphates, with product formation being correlated to the acid strength and average chain length of the PPA. researchgate.net

Phosphorus Oxychloride (POCl₃): This reagent can be used to produce phosphate esters, but it is often harsh and not suitable for acid-sensitive alcohols. researchgate.netcir-safety.org The reaction proceeds through a phosphorochloridate intermediate which is subsequently hydrolyzed. cir-safety.org

To overcome the limitations of traditional esterification, several novel synthetic routes have been developed for the selective synthesis of monoalkyl phosphates, which are applicable to the preparation of this compound.

One prominent method is a one-pot synthesis that utilizes trichloroacetonitrile (B146778) to activate a phosphate source in the presence of the alcohol. researchgate.net A customized version of this protocol was established for the specific synthesis of isobutyl monophosphate due to its lack of commercial availability. nih.gov The proposed mechanism involves the reaction of a dihydrogen phosphate source, such as tetrabutylammonium (B224687) dihydrogen phosphate, with trichloroacetonitrile to form a reactive mixed anhydride-like intermediate. researchgate.netresearchgate.net This activated phosphate is then susceptible to nucleophilic attack by the hydroxyl group of isobutanol, yielding the desired this compound. researchgate.net

Another innovative approach involves the activation of phosphoric acid with acetic anhydride. rsc.org This generates a reactive acetyl phosphate intermediate that can effectively phosphorylate alcohols to yield mono-alkyl phosphates. researchgate.netrsc.org

The table below summarizes key features of these novel synthetic approaches.

Method Key Reagents Proposed Intermediate Key Advantages Reference(s)
Trichloroacetonitrile ActivationIsobutanol, Tetrabutylammonium dihydrogen phosphate, TrichloroacetonitrileMixed anhydride/trichloroacetimidateFast, one-pot procedure, mild reaction conditions, good yields. researchgate.net researchgate.netnih.govresearchgate.net
Acetic Anhydride ActivationIsobutanol, Phosphoric acid, Acetic anhydrideAcetyl phosphateUseful for multi-gram scale synthesis. rsc.org researchgate.netrsc.org
Catalytic OxidationPhosphonic acid, Isobutanol, O₂, Copper (II) chloride (catalyst)Phosphorochloridate or phosphorochloriditeFavorable yields from inorganic phosphorus acids. tandfonline.com tandfonline.com

Optimizing reaction parameters is critical for maximizing the yield of this compound while minimizing the formation of by-products. The ideal conditions provide the best balance between the consumption of starting materials (conversion) and the proportion of starting material that is converted into the desired product (selectivity). scielo.br

Key parameters that are typically optimized include:

Reagent Stoichiometry: The molar ratio of the phosphorylating agent to isobutanol is a crucial factor. For instance, in syntheses involving diphenyl phosphoric acid, varying the equivalents of activating agents (like trichloroacetonitrile and triphenylphosphine) and the base directly impacts the final yield. researchgate.netkoreascience.kr

Solvent: The choice of solvent can influence reaction rates and selectivity. Acetonitrile has been identified as an effective solvent for certain phosphorylation reactions, offering a good balance between conversion and selectivity. scielo.br

Base/Catalyst: In many protocols, a base is required to neutralize acidic by-products or to act as a catalyst. The nature of the base (e.g., pyridine, triethylamine, imidazole) can significantly affect the reaction's efficiency. researchgate.netkoreascience.kr Pyridine was found to generate the highest yield (92%) in one study on esterifying diphenyl phosphoric acid. researchgate.net

Temperature and Reaction Time: Reactions are often conducted at room temperature or with gentle heating. researchgate.netmdpi.com The reaction time must be sufficient for completion but not so long as to promote the formation of degradation or side products. scielo.br For the one-pot synthesis of isobutyl monophosphate, a reaction time of two hours at room temperature was found to be effective. researchgate.net

The following table provides examples of condition optimization from related phosphate ester syntheses.

Parameter Variables Tested Observation Reference(s)
Base Triethylamine (TEA), Pyridine, ImidazolePyridine provided the highest yield (92%) for the esterification of diphenyl phosphoric acid. researchgate.netkoreascience.kr
Solvent Benzene (B151609)/Acetone, Dichloromethane, AcetonitrileAcetonitrile provided the best balance between conversion and selectivity in an oxidative coupling reaction to form a related compound. scielo.br
Reaction Time 0.5 to 20 hoursOptimized time was reduced from 20 hours to 4 hours without significant loss of conversion or selectivity. scielo.br
Reagent Ratio Varied equivalents of activating agentsAn optimal ratio of diphenyl phosphoric acid:Ph₃P:Cl₃CCN of 1:2:3 was established for maximum ester yield. researchgate.netkoreascience.kr

Preparation of Salts and Complexes of this compound

The acidic nature of the dihydrogen phosphate group allows for the ready formation of various salts and coordination complexes.

Salts of this compound are commonly prepared to enhance stability or modify physical properties like solubility.

Ammonium (B1175870) Salts: The ammonium salt of isobutyl monophosphate has been synthesized via a customized one-pot procedure, followed by purification and salt formation. researchgate.netnih.gov The synthesis involves dissolving the crude phosphate product in a solution of ammonia (B1221849) in methanol, followed by evaporation and purification. thieme-connect.de Another industrial process describes the formation of ammonium dihydrogen phosphate by mixing a solution of phosphoric acid in methyl isobutyl ketone with aqueous ammonium dihydrogen phosphate, which separates the product into an aqueous phase. google.com

Alkali Metal Salts: Alkali metal salts, such as sodium and potassium salts, are typically prepared through a straightforward neutralization reaction. ontosight.ai The crude this compound is reacted with an aqueous solution of an alkali metal base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). chemicalbook.com For example, a general procedure for dialkyl hydrogen phosphates involves cooling a solution of the precursor in THF and adding aqueous NaOH. chemicalbook.com The resulting salt can then be isolated. Processes have also been developed where a solution of phosphoric acid in a solvent like methyl isobutyl ketone is treated with aqueous sodium hydroxide to produce an aqueous mixture of phosphoric acid and sodium dihydrogen phosphate. google.com

Salt Type Base/Reagent Method Reference(s)
Ammonium Salt Ammonia in MethanolNeutralization and purification of the synthesized phosphate ester. thieme-connect.denih.gov
Ammonium Salt Ammonium dihydrogen phosphatePhase-transfer process using methyl isobutyl ketone as a solvent. google.com
Sodium Salt Sodium Hydroxide (NaOH)Neutralization of the phosphate ester in an aqueous or biphasic system. ontosight.aichemicalbook.comgoogle.com
Potassium Salt Potassium Hydroxide (KOH)Neutralization of the phosphate ester.

The oxygen atoms of the phosphate group in this compound can act as ligands, participating in the formation of coordination complexes and ion pairs.

Coordination Complexes: this compound is known to form complexes with other molecules, which can alter its physical and chemical properties. For instance, it can form a complex with 2-aminoethanol (ethanolamine) ontosight.ai or a 1:2 complex with 2,2'-iminodiethanol. ontosight.ai These complexes may exhibit different solubility, stability, and reactivity compared to the parent molecule. ontosight.aiontosight.ai

Furthermore, phosphate monoesters have a demonstrated capability to form metal complexes with various structures. rsc.org Zinc, for example, can react with monoalkyl phosphates to form 1-D polymeric chains or 2-D layered structures. researchgate.net The coordination environment around the metal ion is typically tetrahedral or octahedral, with the phosphate ligands bridging adjacent metal centers. nih.gov

Ion Pairs: The phosphate anion can form ion pairs with cations in solution. This interaction is particularly relevant in the context of ion pair receptors, which are molecules designed to bind both the cation and the anion of a salt simultaneously. nih.gov While not specific to this compound, studies with other phosphate salts show that the phosphate anion binds to a Lewis-acidic center (like a metal ion) or through hydrogen bonds, while the cation (e.g., K⁺, Na⁺) is bound by another part of the receptor molecule, such as a crown ether. nih.gov The stability of these ion pairs is influenced by the size of the cation and the coordinating ability of the receptor. nih.gov

Synthesis of this compound Derivatives and Analogues

The synthetic versatility of organophosphorus chemistry allows for extensive modifications of this compound. These modifications can be strategically implemented at the alkyl chain, the central phosphorus atom, or by extending the phosphate chain itself. Such derivatization is crucial for fine-tuning the molecule's physicochemical properties, including its solubility, stability, and reactivity for various applications.

Structural Modifications at the Alkyl Moiety

The isobutyl group of this compound can be replaced with other alkyl moieties to create a diverse range of analogues. These structural changes are typically achieved by selecting a different starting alcohol during the phosphorylation reaction. The primary methods for synthesizing these analogues involve the reaction of the desired alcohol with a phosphorylating agent like phosphorus oxychloride (POCl₃) or pyrophosphoric acid. mdpi.comgoogle.com

Research into alkyl phosphate self-assembled monolayers has led to the synthesis of a series of linear alkyl phosphates with chain lengths varying from C10 to C18. acs.org These were prepared by reacting the corresponding long-chain alcohol with POCl₃. Similarly, studies on bioceramic precursors have involved the synthesis of n-butyl, octyl, and dodecyl phosphates via the interaction of the respective alcohol with pyrophosphoric acid in a benzene medium. mdpi.com These findings demonstrate that altering the length of the alkyl chain is a well-established practice to modify the hydrophobic character of the resulting phosphate ester.

Furthermore, introducing branching into the alkyl chain significantly impacts the physical properties of the resulting phosphate esters. A patented method describes the synthesis of various alkyl phosphates with branched chains, such as isoprenoid structures, by reacting the corresponding branched alcohol with phosphorus oxychloride under basic conditions. google.com These branched-chain analogues, including those derived from 3,7,11-trimethyldodecanol, were found to be oily products with significantly lower melting points and superior dispersibility compared to their linear-chain counterparts with the same number of carbon atoms. google.com

Table 1: Examples of Alkyl Moiety Modifications in Alkyl Dihydrogen Phosphates This table is interactive. You can sort and filter the data.

Target Alkyl Moiety Starting Alcohol Common Synthetic Method Key Reagent(s) Reference(s)
n-Butyl n-Butanol Reaction with pyrophosphoric acid H₄P₂O₇ mdpi.com
n-Octyl n-Octanol Reaction with pyrophosphoric acid H₄P₂O₇ mdpi.com
n-Dodecyl Dodecanol Reaction with pyrophosphoric acid H₄P₂O₇ mdpi.com
Decyl (C10) Decanol Alcoholysis of POCl₃ POCl₃ acs.org
Octadecyl (C18) Octadecanol Alcoholysis of POCl₃ POCl₃ acs.org
3,7,11-Trimethyldodecyl 3,7,11-Trimethyldodecanol Alcoholysis of POCl₃ POCl₃ google.com

Phosphorus Atom Modifications in Related Organophosphates

The chemical nature of the phosphate core can be altered by substituting the oxygen atoms with other elements, leading to analogues with distinct electronic and steric properties. thieme-connect.de These modifications can influence the compound's reactivity, stability, and biological activity.

A primary modification involves the replacement of the phosphoryl oxygen (P=O) with a sulfur atom to yield a thiophosphoryl group (P=S), forming a thiophosphate. dovepress.comscielo.br Organophosphorus compounds with a P=S bond are typically less potent inhibitors of enzymes like acetylcholinesterase compared to their P=O counterparts because of the lower electronegativity of sulfur. scielo.br Often, these thiophosphates require metabolic activation via oxidative desulfuration to convert the P=S group to the more reactive P=O group. scielo.brnih.gov

Another significant modification is the substitution of a bridging oxygen atom (P-O-C) with a nitrogen atom to form a phosphoramidate. nih.gov This change alters the charge distribution and hydrogen-bonding capabilities of the molecule. More extensive modifications can include the introduction of selenium or boron at the phosphorus center, which can also induce chirality, creating stereoisomers with potentially different properties. thieme-connect.demdpi.com

Table 2: Overview of Phosphorus Atom Modifications in Organophosphates This table is interactive. You can sort and filter the data.

Modification Original Group Modified Group Resulting Compound Class General Property Change Reference(s)
Thionation P=O (Phosphoryl) P=S (Thiophosphoryl) Thiophosphate Reduced electrophilicity of P atom; often requires oxidative activation. dovepress.comscielo.brnih.gov
Amidation P-O-R (Ester Linkage) P-N-R₂ (Amide Linkage) Phosphoramidate Altered bond stability, polarity, and hydrogen bonding capacity. nih.gov
Selenation P=O (Phosphoryl) P=Se (Selenophosphoryl) Selenophosphate Increased size and polarizability of the P=X bond. thieme-connect.de

Preparation of Polyphosphate Analogues Incorporating the Isobutyl Moiety

Extending the phosphate chain to create diphosphate (B83284) and triphosphate analogues of this compound introduces functionality crucial for mimicking biologically significant molecules like adenosine (B11128) triphosphate (ATP). The synthesis of these polyphosphates involves the formation of high-energy phosphoanhydride bonds.

A common strategy for synthesizing triphosphates is to activate the monophosphate or to react the corresponding alcohol with a polyphosphorylating agent. google.com One established method involves reacting the alcohol (isobutanol) with phosphorus oxychloride in a trialkyl phosphate solvent, which can generate the monophosphate in situ, followed by reaction with inorganic pyrophosphate to form the triphosphate.

More modern approaches utilize coupling reagents to facilitate the formation of the polyphosphate chain. For instance, a nucleoside can be converted to a cyclic intermediate, which then reacts with a pyrophosphate salt, such as tri(tetra-n-butylamine) pyrophosphate, followed by oxidation to yield the triphosphate. google.com This methodology could be adapted for a simple alkyl alcohol like isobutanol.

The synthesis of branched polyphosphates, known as ultraphosphates, has also been explored. nih.gov These compounds contain a phosphorus atom bonded to three other phosphate groups. While once considered exceedingly unstable in water, recent studies have demonstrated the synthesis of defined, short-chain ultraphosphates with significant hydrolytic stability. nih.gov The synthesis of an isobutyl-containing ultraphosphate, such as an isobutyl trimetaphosphate, could potentially be achieved using phosphonium-based coupling reagents that activate polyphosphates for reaction with a nucleophilic alcohol. google.com

Table 3: Synthetic Strategies for Isobutyl Polyphosphate Analogues This table is interactive. You can sort and filter the data.

Target Analogue General Strategy Key Reagents/Intermediates Description Reference(s)
Isobutyl Diphosphate (IBDP) Coupling with activated phosphate This compound, diphenyl phosphorochloridate The monophosphate is activated (e.g., as a diphenylphosphoro derivative) and then reacted with another phosphate molecule. mdpi.com
Isobutyl Triphosphate (IBTP) Reaction with pyrophosphate Isobutanol, POCl₃, (nBu₄N)₂H₂P₂O₇ Isobutanol is phosphorylated and the intermediate reacts with a pyrophosphate salt to build the triphosphate chain. google.com
Isobutyl Triphosphate (IBTP) Cyclic Intermediate Pathway Activated Isobutyl phosphoramidite, Pyrophosphate, Iodine An activated phosphorus(III) intermediate is formed, which reacts with pyrophosphate and is then oxidized to the P(V) triphosphate. google.com

Elucidation of Reaction Mechanisms and Catalytic Pathways Involving Isobutyl Dihydrogen Phosphate

Fundamental Reaction Pathways of Phosphate (B84403) Monoesters

The reactions of phosphate monoesters like isobutyl dihydrogen phosphate are fundamental to understanding their role in chemistry. These compounds exhibit a characteristic stability, yet undergo specific reactions under defined conditions, primarily involving the phosphorus center. mdpi.com The reactivity of phosphate monoesters is significantly greater than that of corresponding diesters, a difference attributed to the participation of the monoanion form at moderate pH, which facilitates cleavage through dissociative transition states. mdpi.com

Hydrolysis is a primary reaction pathway for this compound, involving the cleavage of the P-O bond by water to yield isobutanol and phosphoric acid. The mechanism of this reaction is highly dependent on the pH of the solution. science.gov At neutral to mildly acidic pH, phosphate monoesters are known to hydrolyze through a dissociative mechanism. mdpi.com This pathway involves a transition state that resembles a metaphosphate ion (PO₃⁻), which is then rapidly attacked by water. mdpi.comnih.govresearchgate.net The monoanion form of the ester is particularly reactive as the proton can be transferred to the leaving group (the isobutoxy group), making it a better leaving group and stabilizing the transition state. nih.gov

However, strong evidence, including stereochemical studies that show complete inversion of configuration, argues against the formation of a true, free metaphosphate intermediate in solution. nih.govnih.gov Instead, a concerted mechanism, where the departure of the leaving group and the attack of the nucleophile (water) are synchronous, is more widely accepted for many conditions. acs.orgnih.gov

The hydrolysis can proceed via different pathways depending on the reaction conditions:

Acidic Hydrolysis (pH < 3): Under strongly acidic conditions, the reaction is catalyzed by hydronium ions and proceeds via a nucleophilic substitution mechanism, leading to the formation of phosphoric acid and isobutanol.

Alkaline Hydrolysis (pH > 10): In basic media, the reaction is base-catalyzed, involving a bimolecular nucleophilic attack (Bₚ2 mechanism) by a hydroxide (B78521) ion on the phosphorus atom. epa.gov This results in phosphate anions and isobutanol.

The rate of hydrolysis is influenced by both pH and temperature, with increased rates observed at extreme pH values and elevated temperatures.

Reaction TypeConditionsProductsGeneral Mechanism
Acidic HydrolysispH &lt; 3, elevated temperaturePhosphoric acid + IsobutanolNucleophilic substitution
Alkaline HydrolysispH &gt; 10, room temperaturePhosphate anions + IsobutanolBase-catalyzed cleavage (Bₚ2) epa.gov

Transesterification is the process of exchanging the alkyl group of an ester with that of an alcohol. For this compound, this involves reacting it with another alcohol (R'-OH) to form a new phosphate ester (R'-O-PO(OH)₂) and isobutanol. This reaction can be catalyzed by either acids or bases. masterorganicchemistry.comekb.eg

Acid-Catalyzed Transesterification: In the presence of an acid catalyst, the phosphate oxygen is protonated, which enhances the electrophilicity of the phosphorus atom. A molecule of the new alcohol then attacks the phosphorus center, leading to a tetrahedral intermediate. After a series of proton transfer steps, the isobutanol molecule is eliminated, and the new phosphate ester is formed. masterorganicchemistry.com

Base-Catalyzed Transesterification: Under basic conditions, the incoming alcohol is deprotonated to form a more nucleophilic alkoxide ion. This alkoxide attacks the phosphorus atom in an addition-elimination mechanism, displacing the isobutoxide leaving group to yield the new ester. masterorganicchemistry.com

While transesterification is studied more extensively for carboxylic esters and phosphate triesters, the same principles apply to phosphate monoesters. researchgate.net The reaction is typically reversible, and the equilibrium can be shifted by using an excess of the reactant alcohol or by removing one of the products.

Phosphoryl transfer is the fundamental chemical process that underlies both hydrolysis and transesterification. usu.edu It involves the transfer of the phosphoryl group (–PO₃²⁻) from a donor molecule (like this compound) to a nucleophilic acceptor. usu.edu The reaction is central to countless biochemical processes, including energy metabolism and signal transduction. nih.gov

The mechanism of phosphoryl transfer has been a subject of extensive debate, primarily centered on whether it is a concerted (single step) or stepwise process. nih.gov

Associative Pathway (Stepwise): This pathway involves the formation of a pentacoordinate phosphorane intermediate. The nucleophile first adds to the phosphorus atom (A_N), followed by the departure of the leaving group (D_N). This mechanism generally results in an inversion of the stereochemical configuration at the phosphorus center. researchgate.net

Dissociative Pathway (Stepwise): This pathway involves the initial departure of the leaving group to form a short-lived, planar metaphosphate intermediate (PO₃⁻), which is then attacked by the nucleophile. nih.govresearchgate.net As mentioned, strong evidence suggests this is less common in solution than a concerted process with a dissociative-like transition state. nih.gov

Concerted Pathway: In this Sₙ2-type mechanism, the bond to the nucleophile forms at the same time as the bond to the leaving group breaks. The transition state is characterized by partial bonding to both the incoming and outgoing groups. acs.orgnih.gov This pathway also leads to an inversion of configuration. nih.gov

For phosphate monoesters like this compound, the reaction mechanism is highly sensitive to the nature of the leaving group and the nucleophile. nih.gov The presence of the two hydroxyl groups on the phosphate allows for protonation states that can facilitate the departure of the isobutoxy group, making the monoester significantly more reactive than a corresponding diester. mdpi.com

Role of this compound in Homogeneous Catalysis

Beyond its role as a reactant, this compound and related compounds can function as catalysts in homogeneous systems, primarily by acting as a Brønsted acid or as a ligand in organometallic complexes.

The dihydrogen phosphate moiety (H₂PO₄⁻) is a weak Brønsted acid. This acidity can be harnessed to catalyze a variety of organic reactions. Dihydrogen phosphate anions have been effectively used as the acidic component of Brønsted acidic ionic liquids (BAILs). researchgate.net These systems are considered green catalysts for numerous organic transformations. researchgate.net

For instance, an ionic liquid containing a dihydrogen phosphate anion, 1-isobutyl-3-methylimidazolium dihydrogen phosphate ([i-BMIM]H₂PO₄), has been used in conjunction with indium triflate to create an efficient and recyclable catalytic system for the Friedel-Crafts acylation of aromatic compounds. sigmaaldrich.com In this system, the dihydrogen phosphate likely acts as a proton source or co-catalyst, facilitating the generation of the acylium ion electrophile from an acid anhydride. sigmaaldrich.com The use of such phosphate-based systems can promote reactions under milder conditions compared to traditional strong acid catalysts.

Organophosphorus compounds are a cornerstone of coordination chemistry, widely used as ligands for transition metals in homogeneous catalysis. mdpi.com While phosphines are the most common, phosphate anions can also act as ligands, binding to metal centers and influencing their catalytic activity. nih.gov

Phosphate ligands are anionic and can coordinate to a metal center, affecting its electronic properties and steric environment. This coordination can stabilize specific oxidation states of the metal, facilitate key steps in a catalytic cycle like oxidative addition or reductive elimination, and impart stereoselectivity in asymmetric catalysis. nih.govresearchgate.net For example, iron-phosphate complexes have been used as catalysts in the enantioselective oxidative coupling of 2-naphthols, where the phosphate anions remain bound to the iron center throughout the catalytic cycle. nih.gov

Although specific examples detailing this compound as a ligand are not widespread in the literature, its ability to coordinate to metals is implicit from the behavior of other phosphate compounds. It can be inferred that it could act as a monodentate or bidentate ligand, potentially influencing the reactivity and selectivity of metal catalysts in reactions such as hydrogenation, cross-coupling, and hydroformylation. royalsocietypublishing.orgfrontiersin.org

Mechanistic Studies of this compound in Heterogeneous Catalysis

The role of phosphate compounds in heterogeneous catalysis is multifaceted, often influencing the catalyst's acidic or basic properties, structural stability, and interaction with reactants. researchgate.netsels-group.eu While specific mechanistic studies directly involving this compound in heterogeneous catalysis are not extensively detailed in the provided search results, general principles of phosphate-based catalysts and surface interactions can be extrapolated. Phosphate-based materials, including metal phosphates, are utilized in a variety of catalytic reactions, particularly in oxidation and acid-base catalysis. mdpi.com

The adsorption of phosphate species onto solid supports is a critical step in many catalytic and separation processes. rsc.orgnih.gov The interaction between the phosphate group and the surface can occur through various mechanisms, including electrostatic attraction and the formation of surface complexes. researchgate.netresearchgate.net For instance, on metal oxide surfaces, phosphate ions can adsorb onto the surface, and under certain conditions, diffuse into the solid material, a process termed "absorption". researchgate.net The nature of the solid support significantly influences the adsorption behavior. For example, aluminum-impregnated mesoporous silicates have demonstrated high efficiency in adsorbing phosphate from water. nih.gov The uniform mesopores of these materials facilitate faster adsorption kinetics by increasing the diffusion rate. nih.gov The high adsorption capacity is attributed to the well-dispersed aluminum components, which increase the density of surface hydroxyl groups and lead to the formation of monodentate surface complexes. nih.gov

In the context of catalysis, the adsorption of reactants onto a phosphate-modified surface is a key step. The surface properties of the catalyst, such as its acidity, are often modified by the presence of phosphate. For example, in the synthesis of isoprene (B109036) from isobutene and formaldehyde (B43269), various metal phosphates (boron, aluminum, titanium, zirconium, and niobium phosphates) were studied. capes.gov.br The acidity of these catalysts, characterized by temperature-programmed desorption (TPD) of ammonia (B1221849) and FTIR of adsorbed pyridine, was found to be crucial for the reaction. capes.gov.br It is proposed that isoprene formation occurs on the Brønsted acid sites of the catalyst. capes.gov.br

The reactivity of adsorbed species is governed by the nature of the active sites on the catalyst surface. Solvents can also play a significant role by stabilizing or destabilizing adsorbed intermediates and transition states. acs.org

For instance, in the vapor phase Prins condensation of isobutene with formaldehyde over metal phosphates, it was proposed that Brønsted acid sites are responsible for the formation of isoprene, while metal-oxygen ion pairs (Mδ+Oδ−) are responsible for a competing side reaction, the decomposition of formaldehyde. capes.gov.br The resistance of zirconium and niobium phosphate catalysts to deactivation was attributed to the in-situ restoration of Brønsted acid sites in the presence of water. capes.gov.br

In another example involving iron phosphate-based catalysts for the oxidative dehydrogenation of isobutyric acid, the active sites are described as being of molecular size, isolated, and possessing multiple catalytic functions, including hydrocarbon activation and hydrogen atom abstraction. researchgate.net Supported catalysts, where an active phase is dispersed on a support material, are also common. mdpi.com The preparation method and the interaction between the active phase and the support are critical in determining the catalyst's performance. mdpi.comelsevierpure.com

While direct evidence for this compound is limited, compounds with phosphate groups are known to act as catalysts in various chemical reactions. ontosight.ai The addition of other functional groups, such as in a compound of this compound with 2,2'-iminodiethanol, could introduce basic sites and enhance catalytic properties. ontosight.ai

Summary of Phosphate Catalyst Properties and Functions
Catalyst SystemProposed Active SitesKey Function of PhosphateExample Reaction
Metal Phosphates (e.g., ZrP, NbP)Brønsted acid sites, Mδ+Oδ− ion pairsProvides acidity, structural stabilityPrins condensation of isobutene and formaldehyde capes.gov.br
Iron PhosphateIsolated metal cationsModifies redox and acid-base propertiesOxidative dehydrogenation of isobutyric acid researchgate.net
Aluminum-impregnated mesoporous silicatesSurface hydroxyl groups on Al oxideEnhances surface area and hydroxyl density for adsorptionPhosphate removal from water nih.gov

Enzymatic and Biocatalytic Mechanisms Related to Alkyl Phosphates

Enzymes are highly efficient and specific biological catalysts. acs.org Those that interact with phosphate groups, such as kinases and phosphatases, play crucial roles in a vast array of cellular processes. While specific studies on the enzymatic processing of this compound were not found, the general mechanisms of enzymatic phosphorylation and dephosphorylation of alkyl phosphates provide a conceptual framework.

Enzymatic Phosphorylation: This process involves the transfer of a phosphoryl group (PO₃²⁻), not a phosphate group, from a donor molecule, frequently adenosine (B11128) triphosphate (ATP), to an acceptor molecule, such as an alcohol. wikipedia.org This reaction is catalyzed by enzymes called kinases. nih.govacs.org The phosphorylation of sugars is a common first step in their breakdown (catabolism). wikipedia.org For example, the enzyme hexokinase catalyzes the phosphorylation of glucose. wikipedia.org The mechanism of phosphorylation can be complex, and in some cases, such as with the enzyme alkaline phosphatase, it is suggested to proceed through an SN2(P) mechanism involving a direct nucleophilic attack on the phosphorus atom. rsc.org The metal ions in the active site, often zinc, are thought to play a role in activating the phosphorus atom for nucleophilic attack by neutralizing the negative charge on the oxygen atoms. rsc.org

Enzymatic Dephosphorylation: This is the reverse process of phosphorylation, involving the removal of a phosphate group from a molecule, and is catalyzed by enzymes called phosphatases. ttu.eenih.gov Alkaline phosphatase (AP), for example, catalyzes the hydrolysis of phosphate monoesters. nih.govacs.org The reaction mechanism for AP involves the phosphorylation of a serine residue in the active site to form a phosphoenzyme intermediate, which is then hydrolyzed to release inorganic phosphate and regenerate the active enzyme. nih.govacs.orgresearchgate.net The active site of E. coli alkaline phosphatase contains two zinc ions that are crucial for catalysis. acs.orgresearchgate.net The rate-limiting step for the hydrolysis of alkyl phosphates by AP is suggested to be the chemical step of enzyme phosphorylation. acs.orgresearchgate.net The pH of the environment can also influence the reaction rate. acs.org

The high specificity of enzymes for their substrates is a hallmark of biocatalysis. This specificity is determined by the three-dimensional structure of the enzyme's active site, which is complementary to the shape and chemical properties of the substrate.

Kinase Substrate Specificity: Protein kinases exhibit a high degree of specificity, recognizing and phosphorylating specific amino acid sequences in their target proteins. nih.govacs.orgnih.gov This specificity is determined not only by favorable interactions with permissive amino acid residues around the phosphorylation site but also by the avoidance of unfavorable interactions with non-permissive residues. nih.govacs.org Several methods, such as the use of peptide libraries, have been developed to profile the substrate specificity of kinases. acs.org The specificity of a kinase is not absolute and can be influenced by factors such as the presence of regulatory subunits or the subcellular localization of the enzyme and substrate. portlandpress.comtandfonline.com

Phosphatase Substrate Specificity: In contrast to kinases, many phosphatases exhibit broader substrate specificity. nih.govelifesciences.org For example, tissue-nonspecific alkaline phosphatase (TNAP) can hydrolyze a variety of phosphate esters. nih.gov However, the specificity of phosphatases can be significantly modulated by regulatory proteins that bind to the phosphatase and target it to specific substrates or cellular locations. elifesciences.orgscispace.com For example, the binding of the protein Phactr1 to protein phosphatase 1 (PP1) remodels the active site of PP1, creating a new composite surface that enhances its specificity for certain substrates. elifesciences.org The substrate specificity of protein tyrosine phosphatases (PTPs) can also vary, with some, like RPTPα, showing broad specificity, while others, like SHP-1 and SHP-2, have narrower specificities. acs.org

Conceptual Comparison of Kinase and Phosphatase Specificity
Enzyme ClassGeneral SpecificityDeterminants of SpecificityExample
KinasesGenerally high and sequence-specificPrimary amino acid sequence around phosphorylation site, enzyme-substrate docking, regulatory subunits. nih.govacs.orgtandfonline.comPim1 kinase has a strong preference for basic residues at specific positions relative to the phosphorylation site. nih.gov
PhosphatasesCan be broad, but often regulatedRegulatory subunits, subcellular localization, composite active sites formed with partner proteins. nih.govelifesciences.orgscispace.comAlkaline phosphatase can hydrolyze a wide range of phosphate monoesters. nih.gov

Advanced Spectroscopic and Structural Characterization of Isobutyl Dihydrogen Phosphate and Its Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive tool for probing the structural and dynamic properties of isobutyl dihydrogen phosphate (B84403) at the atomic level.

1H, 13C, and 31P NMR Chemical Shift Analysis

The analysis of ¹H, ¹³C, and ³¹P NMR spectra provides a wealth of information about the molecular structure of isobutyl dihydrogen phosphate.

¹H NMR: The proton NMR spectrum reveals signals corresponding to the different hydrogen environments within the isobutyl group. The methyl (CH₃) protons typically appear as a doublet, while the methine (CH) and methylene (B1212753) (CH₂) protons exhibit more complex splitting patterns due to spin-spin coupling with neighboring protons.

¹³C NMR: The carbon-13 NMR spectrum complements the proton data by providing distinct signals for each unique carbon atom in the isobutyl moiety. The chemical shifts are influenced by the electron-withdrawing effect of the phosphate group.

³¹P NMR: Phosphorus-31 NMR is particularly informative for organophosphorus compounds. huji.ac.il this compound exhibits a characteristic chemical shift in the ³¹P NMR spectrum, which is sensitive to the electronic environment around the phosphorus atom. huji.ac.il The oxidation state and bonding of the phosphorus atom can be readily determined from this data. oxinst.com The coupling between phosphorus and adjacent protons (¹J P-H, ²J P-H, etc.) can also be observed, providing further structural insights. huji.ac.il

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
CH₃~0.9 (d)~19
CH~1.9 (m)~29
CH₂~3.7 (t)~73
P-OHVariable-

Note: Predicted values are based on standard chemical shift ranges and may vary depending on the solvent and other experimental conditions. 'd' denotes a doublet, 't' a triplet, and 'm' a multiplet.

Multi-dimensional NMR Techniques for Structural Elucidation

For a more comprehensive structural assignment, especially in complex environments or when forming complexes, multi-dimensional NMR techniques are employed. libretexts.orgipb.pt

COSY (Correlation Spectroscopy): This 2D NMR experiment establishes correlations between protons that are coupled to each other, typically through two or three bonds. libretexts.org For this compound, COSY spectra would show cross-peaks connecting the signals of the CH, CH₂, and CH₃ protons, confirming their connectivity within the isobutyl group. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate the chemical shifts of protons directly attached to heteronuclei, such as ¹³C or ³¹P. ipb.pt An HSQC spectrum of this compound would link the proton signals to their corresponding carbon signals, allowing for unambiguous assignment of the carbon spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and heteronuclei (typically 2-4 bonds). ipb.pt In the context of this compound, HMBC can be used to confirm the connectivity between the isobutyl group and the phosphate moiety by observing correlations between the CH₂ protons and the phosphorus atom.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of nuclei. ipb.pt This is particularly useful for determining the three-dimensional structure and conformation of this compound and its complexes.

Dynamic NMR Studies of Conformational Changes

Dynamic NMR (DNMR) spectroscopy is a powerful method for investigating the conformational dynamics of molecules. numberanalytics.com By acquiring NMR spectra at different temperatures (Variable Temperature NMR or VT-NMR), it is possible to study processes such as bond rotation and conformational exchange. numberanalytics.comgrantome.com For this compound, DNMR can be used to probe the rotational barriers around the C-O and P-O bonds, providing insights into the molecule's flexibility and the relative energies of its different conformers. researchgate.net

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups and bonding within this compound.

Fourier Transform Infrared (FTIR) Spectroscopy of Phosphate Vibrations

FTIR spectroscopy is particularly sensitive to the vibrations of the phosphate group. sci-hub.st The spectrum of this compound is characterized by strong absorption bands corresponding to the stretching and bending modes of the P-O and P=O bonds. emerginginvestigators.orgscialert.net

P=O Stretching: A strong band is typically observed in the region of 1300-1140 cm⁻¹. scialert.net

P-O-C Stretching: The asymmetric stretching vibrations of the P-O-C linkage are found in the range of 1088-920 cm⁻¹. emerginginvestigators.org

P-OH Vibrations: The stretching vibrations of the P-OH groups give rise to broad bands in the high-frequency region of the spectrum, while bending vibrations are observed at lower frequencies. scialert.net

O-P-O Bending: These deformation vibrations typically appear in the 500-670 cm⁻¹ range. emerginginvestigators.org

The positions and intensities of these bands can be influenced by hydrogen bonding and the formation of complexes. sci-hub.st

Table 2: Characteristic FTIR Frequencies for Phosphate Groups

Vibrational ModeFrequency Range (cm⁻¹)
P=O Stretch1300 - 1140
P-O-C Asymmetric Stretch1088 - 920
O-P-O Bending670 - 500

Raman Spectroscopy for Molecular Structure and Bonding

Raman spectroscopy provides complementary information to FTIR, particularly for symmetric vibrations and skeletal modes. americanpharmaceuticalreview.com In the Raman spectrum of this compound, the symmetric stretching vibration of the phosphate group (νs(PO₄)) is expected to be a prominent feature. rsc.org The vibrations of the isobutyl carbon skeleton will also be observable. By analyzing the Raman shifts, information about the molecular structure, symmetry, and the nature of the chemical bonds can be obtained. americanpharmaceuticalreview.com The technique is also valuable for studying the interactions of this compound in complexes, as changes in the vibrational frequencies can indicate coordination to a metal center or other molecules.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a cornerstone for the analysis of organophosphate compounds, providing critical information on molecular weight, elemental composition, and structure.

Electrospray ionization (ESI) is a soft ionization technique that allows intact molecules like this compound to be transferred from solution into the gas phase as ions with minimal fragmentation. In negative ion mode, the most commonly observed ion would be the deprotonated molecule, [M-H]⁻, at a mass-to-charge ratio (m/z) of 153.04. In positive ion mode, the protonated molecule, [M+H]⁺, at m/z 155.05 or adducts with cations like sodium, [M+Na]⁺, at m/z 177.03 may be formed.

Expected Fragmentation Pathways for [M-H]⁻ of this compound:

Loss of Isobutene: A primary and highly characteristic fragmentation pathway for alkyl phosphates is the neutral loss of the corresponding alkene from the deprotonated parent ion. For this compound, this would involve the loss of isobutylene (B52900) (C₄H₈, 56.11 Da), resulting in a dihydrogen phosphate fragment ion [H₂PO₄]⁻ at m/z 96.97. This is often the base peak in the spectrum.

Loss of Water: The [H₂PO₄]⁻ fragment may further lose a molecule of water (H₂O, 18.01 Da) to produce the [PO₃]⁻ ion at m/z 78.96.

This primary fragmentation is illustrated below:

C₄H₉OPO(OH)₂ → [C₄H₉OPO₃H]⁻ → [H₂PO₄]⁻ + C₄H₈ m/z 154 → m/z 153 → m/z 97 + (neutral loss)

Tandem mass spectrometry (MS/MS) is essential for distinguishing between structural isomers, such as the different butyl dihydrogen phosphates (n-butyl, sec-butyl, isobutyl, and tert-butyl). While these isomers all have the same molecular weight and produce a deprotonated ion at m/z 153, their fragmentation patterns and the relative abundances of their fragment ions can differ upon CID.

The key to differentiation lies in the stability of the carbocation that would be formed upon cleavage of the C-O bond. Although the fragmentation in negative mode proceeds via a different mechanism (typically a concerted elimination), the underlying principles related to alkyl group structure still influence the reaction energetics. The branching of the isobutyl group, compared to the linear n-butyl group, can lead to subtle but measurable differences in the relative intensities of fragment ions. For example, the ease of forming the corresponding alkene (isobutylene vs. 1-butene) can affect the collision energy required to induce fragmentation and the branching ratios of competing fragmentation pathways. By precisely controlling the collision energy and observing the resulting fragment ion abundances, one can create a "fingerprint" MS/MS spectrum that is unique to the isobutyl isomer.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of an ion's mass-to-charge ratio, typically to four or more decimal places. This precision allows for the unambiguous determination of a molecule's elemental formula.

For this compound (C₄H₁₁O₄P), the exact mass of the neutral molecule is 154.0449. An HRMS instrument can distinguish this mass from other potential elemental compositions that might have the same nominal mass. For instance, the deprotonated ion [C₄H₁₀O₄P]⁻ has a calculated exact mass of 153.0377. If an HRMS measurement yields a value of 153.0375, this would be within a very small error margin (e.g., < 5 ppm) of the theoretical value, providing strong evidence that the ion's elemental composition is indeed C₄H₁₀O₄P and confirming the identity of the analyte as this compound.

Table 4.1: Theoretical Exact Masses for this compound Ions

Ion SpeciesMolecular FormulaCalculated Exact Mass (Da)
Neutral Molecule [M]C₄H₁₁O₄P154.0449
Deprotonated Ion [M-H]⁻[C₄H₁₀O₄P]⁻153.0377
Protonated Ion [M+H]⁺[C₄H₁₂O₄P]⁺155.0526
Sodium Adduct [M+Na]⁺[C₄H₁₁O₄PNa]⁺177.0345

X-ray Diffraction (XRD) and Crystallographic Analysis

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

To perform single-crystal X-ray diffraction, a high-quality, single crystal of this compound must first be grown. This crystal is then mounted in a diffractometer and irradiated with a focused beam of X-rays. The resulting diffraction pattern of spots is collected, and the intensities and positions of these spots are used to calculate an electron density map of the molecule. From this map, the positions of all non-hydrogen atoms can be determined with very high precision.

While a published crystal structure for this compound is not available in open crystallographic databases as of this writing, such an analysis would provide a wealth of structural information.

Data Obtainable from a Hypothetical Single-Crystal XRD Analysis:

Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the unit cell, which is the basic repeating structural unit of the crystal.

Crystal System and Space Group: The classification of the crystal's symmetry (e.g., monoclinic, orthorhombic) and the specific symmetry operations that define its internal arrangement.

Atomic Coordinates: The precise x, y, and z coordinates for each atom within the unit cell.

Bond Lengths and Angles: Highly accurate measurements of the distances between bonded atoms (e.g., P=O, P-O, O-C, C-C) and the angles between them (e.g., O-P-O).

Torsional Angles: The dihedral angles that define the conformation of the flexible isobutyl group and the phosphate headgroup.

Intermolecular Interactions: Crucially, the analysis would reveal how individual molecules of this compound pack together in the solid state. This includes identifying and characterizing the hydrogen bonding network, which is expected to be extensive given the two acidic hydroxyl groups on the phosphate moiety. The hydrogen bonds (e.g., P-O-H···O=P) would be the dominant forces governing the crystal packing.

Powder X-ray Diffraction for Crystalline Phases

Powder X-ray Diffraction (XRPD) is a fundamental, non-destructive technique for the characterization of crystalline materials. iucr.orguni-saarland.de It provides a unique "fingerprint" of a crystalline phase based on the scattering of X-rays by the electron clouds of atoms arranged in a periodic lattice. ltschem.compolycrystallography.com The resulting diffraction pattern, a plot of diffracted intensity versus the diffraction angle (2θ), is characteristic of the material's crystal structure, including its unit cell dimensions and space group symmetry. polycrystallography.com

For this compound, XRPD is instrumental in identifying its crystalline form, assessing its phase purity, and determining its lattice parameters. While a specific, indexed powder pattern for this compound is not widely published in standard databases, analysis of analogous short-chain alkylammonium dihydrogen phosphates provides a strong indication of the expected data. acs.orgnih.gov These compounds typically crystallize in monoclinic or orthorhombic systems. acs.orgnih.gov

The diffraction peaks in an XRPD pattern correspond to specific crystallographic planes, described by Miller indices (hkl). The analysis of these peak positions and intensities allows for the determination of the unit cell. For instance, in related alkyl phosphate compounds, distinct peaks at low 2θ angles are indicative of the long-range order established by intermolecular interactions, such as hydrogen bonding. rsc.org

A representative table of expected XRPD data for a simple alkyl dihydrogen phosphate, based on published data for analogous compounds, is presented below. This table illustrates the type of information obtained from a routine XRPD analysis.

Table 1: Representative Powder X-ray Diffraction Data for a Short-Chain Alkyl Dihydrogen Phosphate Analogue

2θ (degrees) d-spacing (Å) Relative Intensity (%)
10.5 8.42 100
15.8 5.60 45
20.3 4.37 80
21.1 4.21 65
25.4 3.50 50
28.9 3.09 30

This data is representative and intended for illustrative purposes. Actual values for this compound may vary.

Variable temperature XRPD studies can also be employed to investigate phase transitions or decomposition processes. rsc.org For example, upon heating, zinc monoalkyl phosphates have been shown to undergo transformations from one-dimensional polymers to two-dimensional layered structures, which are readily identifiable by changes in their XRPD patterns. rsc.org

Supramolecular Interactions in Crystalline Forms

In the solid state, organophosphates containing the H₂PO₄⁻ anion typically form robust supramolecular synthons. researchgate.netresearchgate.net The most common of these is the formation of hydrogen-bonded dimers or infinite chains. nih.govresearchgate.net

Dimeric Motifs: Two dihydrogen phosphate groups can form a centrosymmetric dimer through strong O-H···O=P hydrogen bonds, creating a characteristic R²₂(8) graph set motif. researchgate.net

Catemeric Chains: Alternatively, the phosphate groups can link into infinite one-dimensional chains (catemers) where each phosphate unit donates one hydrogen bond and accepts one from a neighboring molecule. researchgate.net

These phosphate-based assemblies create anionic layers or channels within the crystal lattice. acs.orgnih.gov The isobutyl groups, being non-polar, are then organized in the intervening spaces. Their arrangement is governed by weaker van der Waals forces. In long-chain alkylammonium phosphates, these alkyl chains are often interdigitated, maximizing packing efficiency. acs.org For this compound, the branched nature of the isobutyl group will influence the specific packing arrangement within these hydrophobic regions, potentially leading to less dense packing compared to its linear n-butyl isomer.

The interplay between the strong, directional hydrogen bonds of the phosphate groups and the weaker, non-directional interactions of the alkyl groups is a key feature of the crystal engineering of these compounds. conicet.gov.ar This balance determines the final three-dimensional structure and can influence physical properties such as solubility and melting point. Computational modeling and analysis of crystal structure databases are valuable tools for predicting and understanding these supramolecular synthons. researchgate.net

Electron Microscopy and Surface Characterization

Transmission Electron Microscopy (TEM) is a powerful imaging technique used to visualize the morphology, size, and structure of materials at the nanoscale. nih.gov By transmitting a beam of electrons through an ultrathin specimen, TEM can achieve resolutions down to the atomic level, making it an invaluable tool for characterizing nanostructured forms of this compound. nih.govthermofisher.com

While this compound is typically a crystalline solid, it can be formulated into nanostructures, such as nanoparticles or self-assembled aggregates, for various applications. acs.orgresearchgate.net TEM analysis of such formulations would provide critical information:

Morphology and Size Distribution: TEM images directly reveal the shape (e.g., spherical, rod-like) and size of the nanostructures. For instance, TEM has been used to show that nanoparticles of other organophosphate-related systems, like those used for detoxification, are spherical with diameters in the range of 20-50 nm. rsc.orgoatext.com

Crystallinity: High-resolution TEM (HRTEM) can visualize the crystal lattice fringes of individual nanoparticles, confirming their crystalline nature. nih.gov The fast Fourier transform (FFT) of an HRTEM image provides a diffraction pattern from a single nanoparticle, which can be used to determine its crystal structure and orientation. nih.gov

Dispersion and Aggregation: TEM can assess how well nanostructures are dispersed in a medium or on a substrate. For example, it has been used to observe the aggregation of gold nanoparticles in the presence of organophosphate pesticides. nih.gov

Core-Shell Structures: In complex systems, TEM can distinguish different components, such as a core material coated with a shell of this compound or its derivatives. nih.gov

Sample preparation for TEM involves depositing a dilute suspension of the nanostructures onto a TEM grid (a small copper grid coated with a thin carbon film) and allowing it to dry. rsc.org For materials sensitive to the vacuum of the microscope, cryogenic TEM (cryo-TEM) can be used to observe the structures suspended in a vitrified solvent.

Table 2: Potential TEM Analysis Findings for this compound Nanostructures

Parameter Method Expected Observation
Particle Shape Bright-Field TEM Spherical or irregular aggregates.
Particle Size Bright-Field TEM Diameter range of 10-200 nm, depending on synthesis.
Crystallinity HRTEM / SAED Presence of lattice fringes confirming crystalline domains.

This table represents hypothetical findings based on the analysis of analogous organophosphate nanoparticle systems.

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, and chemical (oxidation) state of the elements within the top 1-10 nanometers of a material's surface. thermofisher.comeag.com

XPS analysis of this compound would involve irradiating the sample with a beam of monochromatic X-rays, causing the emission of core-level electrons. ltschem.com The kinetic energy of these photoelectrons is measured, and their binding energy is calculated. The binding energy is characteristic of the element and its chemical environment. thermofisher.com

For this compound (C₄H₁₁O₄P), XPS would provide:

Elemental Composition: Survey scans would detect the presence of Carbon (C), Oxygen (O), and Phosphorus (P) on the surface, and their relative atomic concentrations can be calculated. cnrs.fr

Chemical State Analysis: High-resolution scans of the C 1s, O 1s, and P 2p peaks would reveal information about the chemical bonding.

P 2p: The binding energy of the P 2p peak is indicative of the phosphate chemical state. For organophosphates, this peak is typically observed around 133-134 eV. impedans.comosti.gov This allows differentiation from other phosphorus oxidation states.

O 1s: The O 1s spectrum would be composed of at least two components: one for the P=O and P-O-C environments and another for the P-O-H hydroxyl groups.

C 1s: The C 1s spectrum would show components corresponding to C-C/C-H bonds of the isobutyl chain and a higher binding energy component for the C-O-P linkage.

XPS is particularly useful for analyzing thin films or surface modifications involving this compound. For example, if the compound is used as a surface coating or is part of a tribofilm, XPS can confirm its presence and chemical integrity at the interface. impedans.comosti.gov Sputter depth profiling, where layers of the surface are removed by an ion beam between XPS measurements, can be used to analyze the composition as a function of depth. cnrs.fr

Table 3: Expected XPS Binding Energies for this compound

Element Orbital Expected Binding Energy (eV) Chemical Group
P 2p ~133.5 O=P(O-)(O-)
O 1s ~531.5 P=O / P-O-C
O 1s ~533.0 P-O-H
C 1s ~285.0 C-C, C-H

Note: These are approximate values based on data from analogous organophosphate compounds and databases. Actual values can be influenced by sample charging and calibration.


Computational and Theoretical Investigations of Isobutyl Dihydrogen Phosphate

Quantum Chemical Calculations

Quantum chemical calculations are employed to predict the intrinsic properties of a single molecule in the absence of solvent effects, providing a fundamental understanding of its structure and reactivity.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it suitable for studying organophosphorus compounds. DFT calculations can determine the optimized geometry, electronic properties, and vibrational frequencies of isobutyl dihydrogen phosphate (B84403).

By applying DFT methods, such as those using the B3LYP functional, researchers can model the molecule's structure and energetics. nih.govmdpi.com For instance, DFT has been used to validate force fields for molecular dynamics simulations of various alkyl phosphates by calculating partial charges on each atom. figshare.com Studies on similar molecules, like tri-n-butyl phosphate (TBP), have used DFT to determine optimized structures and adsorption energies on surfaces. semanticscholar.org The calculated electronic properties, such as the distribution of charges, can reveal the most reactive sites on the molecule. The phosphate group, with its electronegative oxygen atoms, is the primary site for interaction. DFT calculations have also been instrumental in understanding the reaction mechanisms of phosphate ester hydrolysis and the formation of phosphate chains from precursor molecules. nih.govacs.org

Table 1: Representative Calculated Properties for Alkyl Phosphates using DFT (Note: This table presents typical data obtained for analogous alkyl phosphates from computational studies, as specific data for isobutyl dihydrogen phosphate is not readily available. Values are illustrative.)

PropertyRepresentative Calculated ValueSignificance
P=O Bond Length ~1.48 ÅIndicates the double bond character between phosphorus and the phosphoryl oxygen.
P-O(H) Bond Length ~1.57 ÅRepresents the single bond length to the hydroxyl oxygens.
P-O-C Bond Angle ~120°Influences the overall shape and steric accessibility of the phosphate group.
Mulliken Charge on P Varies, typically positiveIndicates the electrophilic nature of the phosphorus atom.
Mulliken Charge on O(H) Varies, typically negativeHighlights the nucleophilic character and hydrogen-bonding capability of the hydroxyl oxygens.

Ab initio (from first principles) methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer higher levels of accuracy than standard DFT for calculating molecular energies and properties. nih.govresearchgate.net These methods are more computationally intensive but are crucial for obtaining precise thermochemical data and understanding subtle electronic effects. researchgate.net

For organophosphorus compounds, ab initio calculations have been used to compute thermochemistry, reaction rates, and NMR chemical shifts with high accuracy. researchgate.netosti.gov For example, the CBS-Q and G3MP2B3 methods have been applied to study the thermochemistry and reaction pathways of organophosphorus intermediates. researchgate.net Such high-accuracy predictions are vital for developing kinetic models and for understanding reaction mechanisms where small energy differences are critical. researchgate.net Studies have shown that ab initio calculations can sometimes predict reaction rates that differ by several orders of magnitude from earlier estimates, highlighting their importance in refining chemical models. researchgate.net

The isobutyl group of this compound can rotate around the C-O and C-C single bonds, leading to various spatial arrangements known as conformers. Conformational analysis aims to identify the most stable conformers and the energy barriers between them.

Computational studies on analogous molecules like tri-n-butyl phosphate (TBP) and tri-sec-butyl phosphate (TsBP) reveal that the conformational landscape is complex. acs.orgacs.org The stability of different conformers is governed by a balance of steric hindrance and hyperconjugation effects. acs.org For simple alkyl phosphates, conformers where the alkyl chain is in a trans (anti-periplanar) arrangement are often lowest in energy. However, gauche interactions can also be significant. acs.org In the case of isobutyl chloride, a related structure, the relative stability of conformers is determined by the steric clash between the bulky isobutyl group and the chlorine atom. pearson.com For this compound, the bulky phosphate head would similarly influence the preferred orientation of the isobutyl group. The most stable conformer would likely minimize steric repulsion between the terminal methyl groups of the isobutyl fragment and the oxygen atoms of the phosphate group.

Table 2: Illustrative Relative Energies of Alkyl Phosphate Conformers (Note: This table is based on general findings for short-chain alkyl phosphates and serves as an example. Specific values for this compound would require dedicated calculations.)

Conformer Description (Rotation around C-O bond)Relative Energy (kcal/mol)Population at 298 K (Illustrative)
Anti (Trans) 0.0~70%
Gauche 0.5 - 1.0~30%

Molecular Modeling and Dynamics Simulations

While quantum calculations focus on single molecules, molecular dynamics (MD) simulations are used to study the behavior of molecules over time, including their interactions with surrounding molecules like water.

The dihydrogen phosphate group is highly polar and capable of forming strong hydrogen bonds. MD simulations are ideal for studying the hydration of this compound, revealing how water molecules arrange themselves around the polar headgroup and the nonpolar isobutyl tail.

Studies on various phosphate-containing molecules show that the phosphate group is extensively hydrated. nih.govaip.orgnih.gov Water molecules act as both hydrogen bond donors to the phosphoryl oxygen (P=O) and acceptors from the hydroxyl (P-OH) groups. aip.org MD simulations have shown that water molecules form a structured "hydration shell" around the phosphate headgroup. nih.govaip.orgresearchgate.net This solvation is crucial for the molecule's solubility and its behavior in biological or aqueous environments. The interaction with cations like Na+ or Ca2+ can also significantly alter the hydration and orientation of the phosphate group. acs.orgosu.edu The isobutyl group, being hydrophobic, would have a less structured hydration shell, similar to what is observed for other alkyl groups in aqueous solution.

This compound has two acidic protons on the phosphate group, which can be transferred to neighboring water molecules or other acceptor species. This process is fundamental to its nature as a weak acid.

MD simulations, particularly ab initio MD (AIMD), can model the dynamics of these proton transfer events. chemrxiv.org Studies on the dihydrogen phosphate ion (H₂PO₄⁻) show that it can act as a catalyst in proton transfer reactions by simultaneously acting as a general base and a general acid. mdpi.comresearchgate.net The transfer of a proton from the phosphate group to a water molecule is a rapid, dynamic process. The energy barrier for this transfer can be calculated, providing insight into the pKa of the molecule. Research on proton-bound dimers involving dihydrogen phosphate also sheds light on the fundamental interactions governing proton sharing and transfer between molecules. acs.org Understanding these dynamics is key to predicting the chemical reactivity of this compound in various chemical and biological contexts. nih.gov

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry provides powerful tools for investigating the intricate details of chemical reactions at a molecular level. For this compound, theoretical studies focus on elucidating reaction pathways, characterizing the high-energy transition states that govern reaction rates, and understanding the influence of the surrounding environment. These investigations typically employ quantum chemical methods, such as Density Functional Theory (DFT), to model the electronic structure and energy of molecules along a reaction coordinate. acs.org By mapping the potential energy surface, researchers can identify the lowest energy path from reactants to products, which involves passing through an unstable, transient species known as the activated complex or transition state. libretexts.orgfiveable.me The study of these fleeting structures is crucial for a fundamental understanding of reactivity.

Catalytic Cycle Modeling for Specific Reactions

Computational modeling is instrumental in mapping the step-by-step mechanisms of catalytic reactions involving phosphate esters. While specific catalytic cycle models for this compound are not extensively documented in dedicated studies, the principles can be inferred from computational work on analogous organophosphates and the catalytic behavior of the dihydrogen phosphate group itself. acs.orgnih.govresearchgate.net

Catalytic cycles, such as the hydrolysis of organophosphates, are often modeled in the context of enzymatic or metal-based catalysis. nih.govresearchgate.net For instance, studies on phosphotriesterases show that catalysis involves the activation of the phosphorus center through interaction with a divalent metal ion in the enzyme's active site. nih.gov Computational models for these systems delineate the entire reaction sequence, including substrate binding, nucleophilic attack (often by a metal-activated hydroxide), formation of a pentacoordinate intermediate or transition state, and product release. nih.govresearchgate.net

Furthermore, the dihydrogen phosphate moiety itself can act as a catalyst, particularly in proton transfer reactions. researchgate.net Computational studies have shown that the H₂PO₄⁻ ion can facilitate reactions like the enolization of serine residues by serving simultaneously as a general base (accepting a proton) and a general acid (donating a proton). researchgate.net A similar bifunctional catalytic role could be modeled for this compound in relevant biochemical or chemical transformations. A theoretical study on a carbon-based acid catalyst used a dihydrogen phosphate group as the model for the active site to investigate the dehydration of 2-butanol. acs.org This highlights the recognized catalytic potential of this functional group in computational models.

The general steps for a modeled catalytic hydrolysis of a generic organophosphate are outlined below.

Table 1: Generalized Steps in a Modeled Catalytic Cycle for Organophosphate Hydrolysis. nih.govresearchgate.net
StepDescriptionComputational Focus
1. Catalyst-Substrate BindingThe organophosphate substrate (e.g., this compound) coordinates to the active site of the catalyst (e.g., a metal ion in an enzyme or metal-organic framework).Modeling binding affinity, geometry of the initial complex, and electronic interactions.
2. Activation of Phosphorus CenterThe catalyst withdraws electron density from the phosphorus atom, increasing its electrophilicity and making it more susceptible to nucleophilic attack.Analysis of charge distribution, bond orders, and orbital interactions.
3. Nucleophilic AttackA nucleophile (e.g., a hydroxide (B78521) ion or activated water molecule) attacks the phosphorus center.Locating the transition state for this step and calculating the associated energy barrier.
4. Formation of Pentacoordinate Intermediate/Transition StateA high-energy, unstable species with five bonds to the phosphorus atom is formed. The reaction may proceed through a single, concerted transition state or a short-lived intermediate. researchgate.netrsc.orgCharacterizing the geometry (e.g., trigonal bipyramidal) and energy of the transition state or intermediate.
5. Bond Cleavage and Product FormationThe P-O bond to the leaving group (the isobutoxy group in this case) breaks, and the alcohol product is formed.Modeling the energy profile of the bond-breaking process.
6. Product Release and Catalyst RegenerationThe products (isobutanol and dihydrogen phosphate) dissociate from the active site, regenerating the catalyst for the next cycle.Calculating the energetics of product release to ensure the catalytic cycle can proceed.

Prediction of Reaction Barriers and Rate Constants

A central goal of computational reaction studies is the quantitative prediction of reaction rates. This is achieved by calculating the activation energy (ΔG‡ or Eₐ), which is the energy barrier that reactants must overcome to transform into products. fiveable.me According to Transition State Theory (TST), the reaction rate constant (k) is exponentially dependent on this barrier. libretexts.orgiupac.org

The Eyring equation provides the formal link between the Gibbs free energy of activation (ΔG‡) and the rate constant: k = (κkBT/h) e(-ΔG‡/RT) where kB is the Boltzmann constant, T is the absolute temperature, h is the Planck constant, and κ is the transmission coefficient (often assumed to be 1). iupac.org

Computational chemists use methods like DFT to locate the geometry of the transition state and calculate its energy relative to the reactants, thereby determining the reaction barrier. rsc.orgnih.gov For phosphate esters, hydrolysis reactions are a key area of study. The mechanism can be dissociative (SN1-like), associative (SN2-like), or concerted, and computational modeling helps distinguish between these pathways by comparing their respective energy barriers. rsc.org For the uncatalyzed hydrolysis of phosphate monoester dianions, a concerted mechanism with a very loose transition state is generally supported by both experimental and computational evidence. acs.org

Specialized computational tools like SPARC (SPARC Performs Automated Reasoning in Chemistry) have been developed to estimate hydrolysis rate constants for entire classes of compounds, including phosphate esters, based on parameterized models of intramolecular and intermolecular interactions. researchgate.netresearcher.life These models calculate the energy difference between the initial and transition states to predict rates under various conditions. researchgate.net The table below presents representative computationally derived or experimentally measured activation parameters for the hydrolysis of related phosphate esters, which provide a benchmark for estimating the reactivity of this compound.

Table 2: Calculated and Experimental Activation Parameters for the Hydrolysis of Selected Phosphate Esters.
Phosphate EsterReaction/ConditionsActivation Enthalpy (ΔH‡) (kcal/mol)Activation Entropy (ΔS‡) (e.u.)Reference
p-Nitrophenyl phosphate (dianion)Aqueous hydrolysis30.6+3.5 frontiersin.org
p-Nitrophenyl phosphorothioate (B77711) (dianion)Aqueous hydrolysis37.0+29 frontiersin.org
2,4-Dinitrophenyl phosphate (dianion)Solvolysis in tert-butyl alcoholNot specified+24.5 nih.gov
Methyl-substituted aryl phosphatesAlkaline hydrolysis24.3-24.4 pjsir.org

Solvent Effects in Reaction Mechanisms

The solvent environment can profoundly influence reaction rates and mechanisms, and computational studies are essential for understanding these effects at a molecular level. frontiersin.orgnih.gov For reactions involving charged species like this compound, solvent polarity and the ability to form hydrogen bonds are particularly critical. Computational models can simulate these interactions either explicitly, by including individual solvent molecules, or implicitly, using a continuum model that represents the solvent as a medium with a specific dielectric constant. frontiersin.org

Studies on the hydrolysis of other phosphate monoesters have revealed significant solvent effects. For example, the hydrolysis rate of p-nitrophenyl phosphate is greatly accelerated in dipolar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) compared to water. acs.org Computational analyses suggest this is due to the desolvation of the phosphate's dianionic ground state, which weakens the P-O ester bond and lowers the activation barrier without fundamentally changing the dissociative nature of the transition state. acs.org

Conversely, for the monoanion of a phosphate monoester, the reaction can be slower in less polar solvents. frontiersin.orgnih.gov The solvolysis of p-nitrophenyl phosphate monoanion is significantly slower in alcohols like tert-butyl alcohol compared to water, an effect attributed to increased activation enthalpies in the less polar solvents. frontiersin.org This indicates that the solvent can stabilize the ground state and transition state to different extents, thereby altering the reaction barrier. In some cases, a change in solvent can even induce a shift in the reaction mechanism, for instance from a bimolecular (ANDN or SN2-type) to a unimolecular (DN + AN or SN1-type) pathway. nih.gov

Table 3: Summary of Computationally and Experimentally Observed Solvent Effects on Phosphate Ester Reactions.
Phosphate Ester FormSolvent ChangeObserved Effect on Reaction RateComputational/Mechanistic InterpretationReference
Dianion (e.g., p-nitrophenyl phosphate)From water to high % DMSO (aprotic)Significant rate accelerationDesolvation of the ground state weakens the P-O bond; mechanism remains dissociative. acs.org
Monoanion (e.g., p-nitrophenyl phosphate)From water to less polar alcoholRate decelerationIncreased activation enthalpy due to differential stabilization of ground and transition states. frontiersin.org
Dianion (e.g., 2,4-dinitrophenyl phosphate)From water to tert-butyl alcoholRate accelerationChange in mechanism from bimolecular (SN2-type) to unimolecular (SN1-type). nih.gov
Diester (e.g., dineopentyl phosphate)From water to non-polar aprotic (cyclohexane, acetone)Massive rate acceleration (up to 109-fold)Reaction proceeds via P-O bond cleavage; implies significant stabilization of the transition state or destabilization of the ground state. nih.gov

Applications of Isobutyl Dihydrogen Phosphate in Advanced Materials and Industrial Catalysis

Catalytic Applications in Organic Synthesis

The acidic nature and structural characteristics of isobutyl dihydrogen phosphate (B84403) and its derivatives make them suitable for roles in catalysis, particularly within the framework of green chemistry and classic organic reactions.

Role in Friedel-Crafts Acylation and Related Reactions

Friedel-Crafts acylation is a fundamental organic reaction used to attach an acyl group to an aromatic ring, forming a ketone. nih.gov Traditionally, this reaction requires a stoichiometric amount of a Lewis acid catalyst, such as aluminum chloride, which generates a large amount of waste. researchgate.net Research has demonstrated that a catalytic system of indium triflate in 1-isobutyl-3-methylimidazolium dihydrogen phosphate can efficiently catalyze the Friedel-Crafts acylation of various aromatic compounds with acid anhydrides. nih.gov In this system, the ionic liquid, which contains the isobutyl dihydrogen phosphate anion, acts as both the solvent and a co-catalyst, enhancing the activity of the indium triflate. nih.gov The reaction proceeds effectively, yielding acylated aromatic products, which are important intermediates in the synthesis of pharmaceuticals and fine chemicals. nih.gov

The table below summarizes the efficiency of the In(OTf)3 in [i-BMIM]H2PO4 catalytic system for the acylation of anisole (B1667542) with various acid anhydrides.

AnhydrideTime (h)Yield (%)
Acetic anhydride1.592
Propionic anhydride2.090
Butyric anhydride2.588
Isobutyric anhydride3.085
Valeric anhydride3.086

This data is representative of findings in the field and illustrates the catalytic performance. nih.gov

Stereoselective Catalysis (if applicable)

Based on a review of the available scientific literature, there are no prominent, well-documented applications of this compound or its direct derivatives in stereoselective catalysis at present. This area of catalysis typically requires chiral catalysts that can influence the stereochemical outcome of a reaction, and this compound itself is an achiral molecule.

Precursor for Inorganic Phosphate Materials

Alkyl phosphates are valuable single-source precursors for the synthesis of a variety of inorganic phosphate materials. The organic alkyl group can be removed through thermal decomposition, yielding pure metal phosphates, mixed-metal phosphates, or nanostructured ceramics.

Synthesis of Metal Phosphate Compounds (e.g., Li, Na, K phosphates)

The synthesis of simple alkali metal phosphates, such as lithium dihydrogen phosphate (LiH2PO4), sodium dihydrogen phosphate (NaH2PO4), and potassium dihydrogen phosphate (KH2PO4), typically involves the neutralization reaction between the corresponding metal hydroxide (B78521) or carbonate and phosphoric acid. google.comgoogle.comgoogle.comscispace.com

While direct synthesis from this compound is not the standard method, alkyl phosphates can serve as precursors. For instance, the solvothermal decomposition of alkali metal dialkyl phosphates, such as lithium di-tert-butyl phosphate, in boiling toluene (B28343) has been shown to yield the corresponding alkali metal dihydrogen phosphates (LiH2PO4, NaH2PO4, and KH2PO4). nih.gov This demonstrates a pathway where an alkyl phosphate acts as a precursor to a simple metal phosphate. A similar decomposition pathway could be envisaged for this compound, where the isobutyl group is removed to generate the desired inorganic phosphate salt.

Formation of Mixed-Metal and Nano-sized Ceramic Phosphates

The use of alkyl phosphates as single-source precursors is particularly advantageous in the synthesis of more complex inorganic materials like mixed-metal phosphates and nano-sized ceramics. These precursors offer molecular-level mixing of the constituent elements, which can lead to the formation of homogenous, phase-pure materials at lower temperatures compared to traditional solid-state reactions.

Research on di-tert-butyl phosphate, an analogue of this compound, has shown its utility in this area. nih.gov For example, a heterometallic complex, [CaK(μ-H2O)3(μ-dtbp)3]n (where dtbp is di-tert-butyl phosphate), has been used as a single-source precursor. nih.gov Thermal decomposition of this complex in the temperature range of 400-800 °C leads to the formation of phase-pure mixed-metal calcium potassium metaphosphate, CaK(PO3)3. nih.gov The thermogravimetric analysis of such alkali metal alkyl phosphates reveals that the thermally labile alkyl groups are lost between 300-500 °C, yielding organic-free phosphate materials. nih.gov This approach allows for the synthesis of nano-sized ceramic phosphates with controlled stoichiometry and properties. nih.gov The principles demonstrated with di-tert-butyl phosphate are applicable to other alkyl phosphates, including this compound, for the targeted synthesis of advanced ceramic materials.

The table below outlines the synthesis of metal phosphates from alkyl phosphate precursors.

PrecursorMetal(s)Decomposition Temperature (°C)Final Product
[Li(μ-dtbp)]nLi~300-500LiH2PO4
[Na(μ-dtbp)]nNa~300-500NaH2PO4
[K4(μ-dtbp)4(μ-H2O)3]nK~300-500KH2PO4
[CaK(μ-H2O)3(μ-dtbp)3]nCa, K400-800CaK(PO3)3

This data is based on research with di-tert-butyl phosphate (dtbp), a close analogue of this compound, illustrating the general methodology. nih.gov

Incorporation into Functional Materials

This compound's unique chemical structure, featuring a reactive phosphate group and an isobutyl moiety, allows for its incorporation into a variety of functional materials, imparting specific and desirable properties. Its role in advanced materials science is expanding, with notable potential and applications in nonlinear optical composites and specialized adhesive formulations.

Nonlinear Optical Properties in Composite Materials

While direct research on the nonlinear optical (NLO) properties of this compound is not extensively documented, the well-established NLO characteristics of similar crystalline compounds, such as potassium dihydrogen phosphate (KDP) and ammonium (B1175870) dihydrogen phosphate (ADP), provide a strong basis for its potential in this field. bohrium.compmoptics.comaip.org Dihydrogen phosphate crystals are known for their excellent dielectric, piezoelectric, and electro-optical properties, which are crucial for applications in frequency conversion and electro-optical switching in laser systems. bohrium.comoptogama.com

The NLO effects in these materials are primarily associated with the H₂PO₄⁻ groups within the crystal structure. bohrium.com The arrangement and orientation of these groups are critical in determining the nonlinear absorption and refraction coefficients. bohrium.com It is hypothesized that by incorporating this compound into a polymer or glass matrix, it may be possible to create composite materials with significant NLO responses. The isobutyl group could offer improved processability and compatibility with organic matrices compared to its inorganic counterparts.

The creation of such composite materials would involve dispersing this compound within a host material, potentially leading to a material with a notable third-order NLO susceptibility. This could be advantageous for applications in optical limiting and all-optical switching devices. The table below outlines the key nonlinear optical properties of related dihydrogen phosphate compounds, suggesting the potential characteristics that could be sought in this compound composites.

PropertyKDP (Potassium Dihydrogen Phosphate)ADP (Ammonium Dihydrogen Phosphate)Potential for this compound Composites
Nonlinear Optical Effect Second Harmonic Generation (SHG), Third Harmonic Generation (THG) optogama.comSecond, Third, and Fourth Harmonic Generation aip.orgPotential for third-order nonlinear effects suitable for optical switching and limiting.
Transparency Range Broad, from UV to IR refractiveindex.infoWide, enabling use with various laser wavelengths aip.orgThe organic isobutyl group might influence the transparency window, requiring careful selection of the host matrix.
Damage Threshold High, suitable for high-power laser applications optogama.comGood, though specific values depend on crystal quality.The damage threshold of the composite would be a critical parameter, influenced by both the phosphate and the matrix material.
Hygroscopicity Hygroscopic, requiring protective coatings pmoptics.comLess hygroscopic than KDP.The isobutyl group may reduce hygroscopicity, improving environmental stability of the composite material.

Adhesive Formulations (material science, non-clinical dental applications)

In the realm of material science, organophosphate esters have demonstrated significant utility as adhesion promoters, particularly in non-clinical dental applications and industrial adhesive systems. The dihydrogen phosphate group is highly effective at bonding to various substrates, including metals and mineralized tissues. A well-researched analogue, 10-methacryloyloxydecyl dihydrogen phosphate (10-MDP), is a key component in many self-etching dental adhesives due to its ability to chemically bond to hydroxyapatite, the primary mineral component of enamel and dentin. nih.govnih.govmdpi.com

The adhesive mechanism of these phosphate monomers involves the formation of strong ionic bonds between the phosphate group and calcium ions on the substrate surface. This chemical interaction, coupled with micromechanical interlocking, results in a durable and long-lasting bond. nih.gov this compound, sharing the same functional phosphate group, is expected to exhibit similar adhesive capabilities. The isobutyl group, being smaller and more compact than the decyl group in 10-MDP, could influence the monomer's solubility, viscosity, and penetration into porous substrates.

The incorporation of this compound into adhesive formulations could offer a means to tailor the properties of the final adhesive product. For instance, it might be used to modify the hydrophilicity of the adhesive, which can be a critical factor in achieving a stable bond in the presence of moisture. Research on composites containing functionalized calcium phosphate particles has shown that the presence of phosphate ester monomers can enhance resistance to hydrolytic degradation and improve mechanical stability over time. nih.gov

The following table summarizes the key characteristics and research findings related to the use of organophosphate monomers in adhesive formulations, providing a framework for the potential application of this compound.

Feature10-Methacryloyloxydecyl Dihydrogen Phosphate (10-MDP)Potential for this compound in Adhesives
Adhesion Mechanism Forms strong ionic bonds with calcium in hydroxyapatite, leading to chemical adhesion. nih.govnih.govExpected to exhibit a similar chemical bonding mechanism to metal and mineral substrates through its dihydrogen phosphate group.
Hydrolytic Stability The long hydrophobic decyl chain contributes to the hydrolytic stability of the adhesive interface. biomedpharmajournal.orgThe shorter isobutyl group may result in different hydrolytic stability, potentially requiring formulation adjustments to optimize long-term performance.
Effect on Composite Properties Functionalization of filler particles with 10-MDP can improve the mechanical performance and reduce water sorption and solubility of composites. nih.govCould be used to functionalize fillers in composite materials to enhance the interfacial adhesion between the filler and the polymer matrix, leading to improved mechanical properties.
Application in Self-Etch Adhesives A key functional monomer in self-etching dental adhesives, enabling simultaneous etching and priming of the tooth surface. nih.govmdpi.comCould potentially be formulated into industrial self-etching primers for metal surfaces, simplifying the surface preparation process by combining cleaning, etching, and priming into a single step.

Advanced Analytical Methodologies and Environmental Distribution Studies

Development of Specialized Analytical Methods

The accurate detection and quantification of isobutyl dihydrogen phosphate (B84403), a polar and ionic compound, require specialized analytical methodologies capable of high selectivity and sensitivity. Research into other alkyl phosphate metabolites has paved the way for robust analytical strategies.

Chromatographic Techniques for Separation and Quantification (e.g., HPLC, IC)

High-Performance Liquid Chromatography (HPLC) and Ion Chromatography (IC) are principal techniques for the separation and quantification of polar organophosphates. Due to the high polarity of isobutyl dihydrogen phosphate, conventional reversed-phase (RP) chromatography can be challenging. Therefore, alternative approaches are employed.

Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly suitable for separating polar and ionic analytes. hplc.eu HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, which facilitates the retention of polar compounds like alkyl dihydrogen phosphates. hplc.eu

Ion-pair chromatography is another effective HPLC technique. This method introduces an ion-pairing reagent into the mobile phase, which forms a neutral ionic pair with the charged analyte. This complex can then be retained and separated on a standard reversed-phase column, such as a C18 column. nih.gov

The following table outlines typical HPLC conditions used for the analysis of related short-chain alkyl phosphates.

ParameterHPLC Condition 1 (Ion-Pair)HILIC Condition
Column C18 Reversed-PhaseCharge Modulated Hydroxyethyl Amide Silica (B1680970)
Mobile Phase Acetonitrile/Aqueous buffer with ion-pairing reagentAcetonitrile/Water with buffer (e.g., ammonium (B1175870) formate)
Detector Mass Spectrometry (MS)Mass Spectrometry (MS), Evaporative Light Scattering Detector (ELSD)
Analytes Dimethyl phosphate (DMP), Diethyl phosphate (DEP)Dimethyl phosphate (DMP), Diethyl phosphate (DEP), Di-n-butyl phosphate (DBP)

This table presents generalized conditions for analogous compounds due to the limited specific data for this compound.

Coupled Techniques (e.g., LC-MS) for Trace Analysis

For trace-level analysis, coupling liquid chromatography with mass spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), is the gold standard. nih.govnih.gov This combination offers unparalleled sensitivity and specificity, allowing for the detection of minute quantities of the compound in complex matrices. Electrospray ionization (ESI) is the most common ionization technique, typically operated in negative ion mode for phosphate-containing compounds, which readily form [M-H]⁻ ions. nih.govnih.gov

A study on highly polar hydrolysis products of nerve agents, including isobutyl methylphosphonic acid ester (IBMPA)—a compound structurally similar to this compound—utilized HPLC coupled with high-resolution tandem mass spectrometry (HPLC-HRMS/MS). This method achieved low detection limits, demonstrating the power of high-resolution mass spectrometry for identifying and quantifying such compounds in environmental samples like soil. zldm.ru The detection limits for IBMPA in soil were reported to be as low as 0.02 ng/g. zldm.ru

To enhance sensitivity, especially in positive ESI mode, chemical derivatization can be employed. This process modifies the analyte to improve its ionization efficiency, leading to detection limits that can be one to two orders of magnitude lower. mdpi.com

Environmental Fate and Transformation

Understanding the environmental fate of this compound is crucial for assessing its potential impact on ecosystems. Its behavior is governed by degradation processes and its interaction with different environmental compartments.

Degradation Pathways in Environmental Matrices

The persistence of this compound in the environment is determined by its susceptibility to abiotic and biotic degradation processes.

Hydrolysis: The hydrolysis of the P–O–C bond is a primary degradation pathway for phosphate esters. longdom.org The rate of hydrolysis is influenced by pH and temperature. acs.org Studies on similar short-chain alkyl dihydrogen phosphates, such as ethyl and isopropyl dihydrogen phosphate, have shown that hydrolysis can be catalyzed by both acid and hydroxide (B78521) ions. acs.orgacs.org

Biodegradation: Microbial activity is a significant factor in the degradation of organophosphates in soil and aquatic systems. nih.gov Research on the biodegradation of triisobutyl phosphate (TiBP) and its metabolite diisobutyl phosphate (DiBP) in activated sludge provides valuable insights. The primary degradation pathways identified were hydrolysis, hydroxylation, and dehydrogenation. researchgate.netnih.gov Specific bacterial populations, such as Pseudomonas, have been identified as key degraders of these compounds. researchgate.net The C–P lyase pathway is another important microbial mechanism for cleaving the carbon-phosphorus bond in phosphonates, allowing bacteria to use them as a phosphorus source, particularly in phosphate-limited environments. nih.gov

Speciation and Mobility in Aquatic and Terrestrial Systems

The transport and distribution of this compound in the environment are dictated by its physicochemical properties and interactions with soil and sediment.

Mobility in Soil: The mobility of organophosphate esters in soil is strongly influenced by their sorption to soil particles. nih.gov This process is largely governed by the compound's hydrophobicity (indicated by the octanol-water partition coefficient, Kow) and the organic carbon content of the soil. nih.govresearchgate.net As this compound is a polar, ionic compound, it is expected to have relatively low hydrophobicity and thus higher mobility in soil compared to more hydrophobic OPEs. However, ionic alkyl phosphorus compounds can still exhibit moderate binding to soils, which can limit their degradation by microorganisms. nih.govuni-konstanz.deuni-konstanz.de The presence of inorganic phosphate can also suppress the microbial utilization of these compounds. uni-konstanz.deuni-konstanz.de

Distribution in Aquatic Systems: In aquatic environments, OPEs are distributed between the water column and sediment. mdpi.com Compounds with higher water solubility tend to remain in the water phase, while less soluble, more hydrophobic compounds are more likely to adsorb to sediment. mdpi.comifremer.fr Given its expected water solubility, this compound would likely be found predominantly in the water column. Long-range environmental transport via atmospheric and ocean currents can distribute OPEs to remote regions. ifremer.frmdpi.com

The following table summarizes the properties influencing the environmental mobility of different types of OPEs.

Compound TypeDominant PropertySorption to Soil/SedimentExpected Mobility
This compound (Expected) High Polarity / Water SolubilityLow to ModerateHigh
Chlorinated OPEs (e.g., TCEP) HydrophilicLowHigh mdpi.com
Hydrophobic OPEs (e.g., TPhP) Low Water Solubility / High KowHighLow nih.gov

This table provides a comparative overview of the expected mobility of this compound based on the behavior of other organophosphate esters.

Advanced Monitoring Techniques for Environmental Detection of this compound

Advanced analytical techniques, primarily chromatography coupled with mass spectrometry, are the methods of choice for the analysis of OPEs due to their high sensitivity and selectivity. nih.gov These methods are essential for identifying and quantifying compounds even at very low concentrations, which is crucial for environmental monitoring.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the analysis of polar and semi-polar compounds like this compound. This method separates compounds in a liquid phase before they are ionized and detected by a mass spectrometer.

Sample Preparation: Environmental samples typically undergo a pre-treatment process to extract and concentrate the analytes of interest. For water samples, solid-phase extraction (SPE) is a common technique. nih.gov Soil and sediment samples may require more rigorous extraction methods, such as pressurized liquid extraction (PLE) or ultrasonic-assisted extraction (UAE), to isolate the target compounds from the solid matrix.

Chromatographic Separation: Reversed-phase liquid chromatography is often employed, where a nonpolar stationary phase is used with a polar mobile phase. The choice of column and mobile phase composition is optimized to achieve good separation of the target analyte from other components in the sample.

Detection and Quantification: Electrospray ionization (ESI) is a common ionization technique for OPEs in LC-MS/MS, typically operated in negative or positive ion mode depending on the specific compound. nih.gov The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for the analyte.

Gas Chromatography-Mass Spectrometry (GC-MS)

For more volatile organophosphate compounds, gas chromatography-mass spectrometry (GC-MS) is a widely used analytical technique. While this compound itself has low volatility, derivatization can be employed to convert it into a more volatile form suitable for GC analysis.

Derivatization: A chemical derivatization step is often necessary to increase the volatility and thermal stability of polar analytes like alkyl phosphates. This involves reacting the analyte with a reagent to form a less polar and more volatile derivative.

Chromatographic Separation: The derivatized sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column.

Detection and Quantification: As the separated compounds exit the GC column, they are ionized, typically by electron ionization (EI). The resulting ions are then detected by the mass spectrometer. Selected ion monitoring (SIM) can be used to enhance sensitivity and selectivity for the target analyte.

Environmental Distribution Studies

Despite the availability of these advanced analytical techniques, a comprehensive search of scientific literature and environmental databases did not yield specific studies on the environmental occurrence and distribution of this compound. Organophosphate esters as a class are recognized as emerging environmental contaminants, with many studies focusing on flame retardants and plasticizers. nih.govoup.com

Information from the European Chemicals Agency (ECHA) indicates that a substance identified as a "Reaction mass of diisobutyl hydrogen phosphate and this compound" is used at industrial sites in products such as pH regulators and water treatment products. This suggests that potential release to the environment could occur from industrial wastewater. However, without dedicated monitoring studies, the extent of its distribution in the wider environment remains uncharacterized.

The following table summarizes the analytical techniques that would be applicable for the environmental detection of this compound, based on methods used for similar compounds.

Analytical TechniqueSample MatrixSample PreparationDetection MethodTypical Limits of Detection (for similar OPEs)
LC-MS/MS WaterSolid-Phase Extraction (SPE)ESI-MRMng/L range
Soil/SedimentPressurized Liquid Extraction (PLE), Ultrasonic-Assisted Extraction (UAE)ESI-MRMµg/kg range
GC-MS Water, SoilDerivatization followed by Liquid-Liquid Extraction or SPEEI-SIMng/L to µg/kg range

It is important to note that the lack of available data on the environmental distribution of this compound does not necessarily signify its absence. It may be that this specific compound has not been a target analyte in major environmental monitoring programs to date. Future research focusing on the environmental fate and occurrence of this compound would be necessary to understand its potential distribution.

Q & A

Q. What are the recommended laboratory methods for synthesizing isobutyl dihydrogen phosphate?

this compound can be synthesized via esterification of phosphoric acid with isobutyl alcohol under controlled conditions. A typical approach involves reacting isobutanol with phosphorus oxychloride (POCl₃) in an anhydrous environment, followed by hydrolysis to yield the dihydrogen phosphate ester. Reaction parameters such as molar ratios, temperature (maintained at 60–80°C), and catalytic agents (e.g., pyridine for acid scavenging) must be optimized to prevent side reactions like di- or tri-ester formation . Purity is verified through titration or NMR spectroscopy .

Q. How can researchers validate the purity and structural integrity of synthesized this compound?

Post-synthesis validation requires a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ³¹P NMR confirm molecular structure and esterification efficiency .
  • X-ray Diffraction (XRD) : Resolves crystalline structure and identifies polymorphic forms .
  • High-Performance Liquid Chromatography (HPLC) : Quantifies impurities (<1% threshold recommended for research-grade material) .
  • Titrimetry : Acid-base titration determines phosphate content against standardized NaOH .

Q. What buffer systems incorporate this compound, and how are pH ranges optimized?

While sodium/potassium dihydrogen phosphates are common buffers (pH 4.5–7.5), isobutyl derivatives may expand hydrophobic interaction studies. Buffer optimization involves:

  • pKa Determination : Measure via potentiometric titration (expected pKa₁ ~1.5–2.5; pKa₂ ~6.5–7.5 for alkyl phosphates) .
  • Ionic Strength Adjustment : Use NaCl or KCl (0.1–0.5 M) to stabilize activity coefficients .
  • Compatibility Testing : Assess interference with organic solvents (e.g., DMSO) common in enzymatic assays .

Advanced Research Questions

Q. How can factorial experimental designs optimize this compound’s role in catalytic applications?

A Box-Behnken (BB) or Central Composite Design (CCD) is recommended to evaluate variables:

  • Factors : Concentration (0.1–1.0 mM), pH (4.0–7.0), temperature (25–45°C).
  • Response Variables : Catalytic efficiency (e.g., turnover number), reaction yield.
  • Analysis : ANOVA identifies significant interactions (p<0.05); regression models predict optimal conditions . Example: A CCD for MOS cement modification revealed potassium dihydrogen phosphate enhances 5·1·7 phase formation at 0.3–0.5 wt% .

Q. What analytical challenges arise in quantifying this compound in biological matrices, and how are they resolved?

Key challenges include:

  • Matrix Interference : Co-eluting biomolecules in LC-MS require SPE cleanup (C18 cartridges) .
  • Self-Association : Phosphate anions form oligomers in solution, skewing UV/fluorescence assays. Mitigate via dilution (<1 mM) or ionic strength buffers (0.2 M NaCl) .
  • Detection Limits : Couple HPLC with charged aerosol detection (CAD) for nanomolar sensitivity .

Q. How does dihydrogen phosphate self-association affect binding studies with isobutyl derivatives?

Dihydrogen phosphate (H₂PO₄⁻) forms dimers/trimers in organic solvents (e.g., DMSO), complicating host-guest binding analyses. Strategies:

  • NMR Titrations : Monitor ³¹P shifts to distinguish free vs. bound states .
  • Isothermal Titration Calorimetry (ITC) : Quantify enthalpy changes under varying ionic strengths .
  • Molecular Dynamics (MD) : Simulate oligomerization trends at different concentrations .

Q. Which crystallographic techniques resolve structural ambiguities in this compound complexes?

  • Single-Crystal XRD : Use SHELX-97 for refinement; anisotropic displacement parameters clarify hydrogen-bonding networks .
  • Powder XRD : Rietveld analysis identifies polymorphic phases in bulk samples .
  • Small-Angle X-ray Scattering (SAXS) : Probes solution-phase aggregation (e.g., micelle formation) .

Q. How should researchers address contradictory reports on dihydrogen phosphate’s role in material strength enhancement?

Conflicting data (e.g., calcium vs. potassium dihydrogen phosphate in MOS cement) arise from:

  • Variable Solubility : Precipitate formation kinetics affect phase composition .
  • Ion-Specific Effects : Cation size (K⁺ vs. Ca²⁺) alters lattice stability. Resolution : Conduct comparative studies with controlled hydration times (1–28 days) and synchrotron XRD for in situ phase tracking .

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